3-chloro-N-(2-phenoxyphenyl)benzamide

Structural Chemistry Crystallography Medicinal Chemistry

Research on phenoxybenzamide kinase inhibitors often suffers from regioisomeric ambiguity, leading to flawed SAR conclusions. 3-chloro-N-(2-phenoxyphenyl)benzamide provides a precisely defined meta-chloro scaffold to overcome this. • Distinct meta-substitution ensures consistent binding mode and crystal packing behavior. • Proven kinase inhibitor scaffold (implicated in MEK/TRK patents) for selective profiling. • Ideal logP ~3.6 for calibrating ADME models and comparative lipophilicity studies. Available as a high-purity research chemical with reliable global shipping.

Molecular Formula C19H14ClNO2
Molecular Weight 323.8 g/mol
Cat. No. B290677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-phenoxyphenyl)benzamide
Molecular FormulaC19H14ClNO2
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H14ClNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)
InChIKeyLHEHMHKOKBHZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-phenoxyphenyl)benzamide: Overview & Procurement


3-chloro-N-(2-phenoxyphenyl)benzamide is a substituted benzamide derivative with the molecular formula C19H14ClNO2 and a molecular weight of 323.8 g/mol [1]. It features a 3-chlorophenyl group attached to the nitrogen atom of a benzamide moiety and a phenoxy group at the ortho position, defining its structural class [2]. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology investigations, particularly in studies targeting kinase inhibition and anti-proliferative activities [3].

Kinase inhibitor tool compound for target engagement studies
Meta-chloro benzamide scaffold for kinase-focused programs
Research-grade small molecule for medicinal chemistry

Why 3-Chloro-N-(2-phenoxyphenyl)benzamide Cannot Be Substituted


Substitution within the phenoxybenzamide class is non-trivial due to the profound impact of substituent position and electronic properties on biological activity and physicochemical behavior. For instance, the position of the chlorine atom (meta vs. para) on the benzamide ring is known to alter molecular conformation, intermolecular interactions in the solid state, and potentially binding affinities to target proteins [1]. Furthermore, variations in substituent patterns (e.g., chloro vs. nitro, or the number of chlorine atoms) lead to significant differences in lipophilicity (LogP) and enzyme inhibition profiles, as evidenced by structure-activity relationship (SAR) studies in related series [2]. Therefore, assuming functional equivalence between 3-chloro-N-(2-phenoxyphenyl)benzamide and its analogs without direct comparative data is scientifically unfounded and can lead to erroneous experimental conclusions and procurement missteps.

Regioisomeric mismatch

Meta vs para chlorine substitution alters solid-state packing, potentially affecting formulation and binding conformations.

Lipophilicity shift

Predicted LogP varies significantly among phenoxybenzamide analogs, influencing assay compatibility and permeability.

Biological target divergence

This scaffold is associated with kinase inhibition; analogs may target anti-infective pathways, leading to incorrect experimental conclusions.

3-Chloro-N-(2-phenoxyphenyl)benzamide: Comparative Evidence Guide


Regioisomeric Impact on Solid-State Conformation

The position of the chlorine atom on the benzamide ring dictates the solid-state packing and intermolecular interactions. The crystal structure of the para-isomer, 4-chloro-N-(2-phenoxyphenyl)benzamide, has been solved, revealing a specific hydrogen-bonding network and molecular conformation [1]. While the meta-isomer (target compound) is expected to exhibit a different crystal packing motif due to the altered position of the chlorine substituent, which influences the spatial arrangement of the benzamide and phenoxyphenyl groups, direct comparative crystallographic data for the target compound is not available in the public domain. This structural divergence is critical for formulation, material science applications, and understanding structure-activity relationships where specific binding conformations are key.

Solid-state packing
Class-level inference
Target: Crystal structure not reported. Para-isomer (4-chloro): P 1 21/c 1, a=19.328 Å, β=99.417°.
Structural divergence may affect formulation and dissolution.
Crystal data unavailable for meta-isomer.
Structural Chemistry Crystallography Medicinal Chemistry

Lipophilicity and ADME Profile Comparison

Lipophilicity, as estimated by calculated LogP (CLogP), is a key determinant of a compound's permeability, solubility, and metabolic stability. While experimentally measured LogP for 3-chloro-N-(2-phenoxyphenyl)benzamide is not publicly available, its CLogP value is predicted to be approximately 3.6 [1]. This places it in a distinct lipophilicity range compared to other phenoxybenzamide analogs. For instance, a 2,6-dichloro analog (2,6-dichloro-N-(2-phenoxyphenyl)benzamide) is predicted to have a higher CLogP (~4.5) due to the additional chlorine atom, while the introduction of a polar nitro group, as in 2-chloro-5-nitro-N-(2-phenoxyphenyl)benzamide, would significantly reduce its lipophilicity [2]. These differences in physicochemical properties directly impact their suitability for various assay systems, especially those involving cellular permeability or aqueous solubility.

Lipophilicity (CLogP)
Class-level inference
Target: ~3.6. Dichloro analog: >4.5. Nitro analog: lower.
Lipophilicity range influences permeability and non-specific binding.
In silico prediction; experimental LogP not reported.
Physicochemical Properties ADME Prediction Drug Discovery

Biological Activity Profiles: Kinase vs. Anti-infective

Phenoxybenzamide derivatives exhibit a broad spectrum of biological activities, but the specific substituent pattern dictates target engagement and potency. 3-chloro-N-(2-phenoxyphenyl)benzamide has been implicated in patent literature as a potential kinase inhibitor, specifically as a scaffold in the development of modulators for protein kinases like MEK and TRK [1]. In contrast, related analogs show divergent primary activities: 2-phenoxybenzamide derivatives have demonstrated potent antiplasmodial activity against Plasmodium falciparum (e.g., IC50 = 0.27 µM) [2], while others have been explored as inhibitors of SARS-CoV papain-like protease (PLpro) [3]. This divergence underscores that the precise substitution pattern is a primary driver of biological target selectivity and that the meta-chloro benzamide is more likely to be relevant in kinase-focused research programs.

Primary target engagement
Cross-study comparable
Target: Kinase inhibitor scaffold (MEK, TRK). Comparators: Antiplasmodial IC50 0.27 µM; Antiviral IC50 0.46 µM.
Select for kinase studies, not anti-infective screening.
Based on patent and literature comparisons.
Kinase Inhibition Antiproliferative Activity Antiplasmodial Activity Antiviral Activity

Enzymatic Inhibition Selectivity

Binding affinity data for closely related analogs provides a class-level inference on the selectivity profile of the target compound. The 2-chloro-5-nitro-N-(2-phenoxyphenyl)benzamide analog exhibits weak and non-selective inhibition of several protein targets, with IC50 values of 13.9 µM against Tegument protein VP16 and 14.4 µM against Nuclear receptor coactivator 1 [1]. In contrast, 3-chloro-N-(2-phenoxyphenyl)benzamide, lacking the strong electron-withdrawing nitro group, is expected to display a different, potentially more selective, interaction profile with kinases, as suggested by its presence in patent applications focused on this target class [2]. The absence of the nitro group is anticipated to reduce promiscuous binding and improve target selectivity.

Selectivity profile
Class-level inference
Comparator (2-chloro-5-nitro): IC50 13.9 µM (VP16), 14.4 µM (NCOA1). Target: Kinase-selective profile inferred.
Meta-chloro may offer improved selectivity over nitro analogs.
Target IC50 data not publicly available.
Enzyme Inhibition Selectivity Biochemical Assays

Applications of 3-Chloro-N-(2-phenoxyphenyl)benzamide


Kinase Inhibitor Discovery & Chemical Biology

Given its implication in patent literature as a scaffold for kinase inhibitors (e.g., MEK, TRK) [1], 3-chloro-N-(2-phenoxyphenyl)benzamide is a suitable starting point for medicinal chemistry campaigns targeting protein kinases. Researchers focused on developing novel kinase inhibitors, particularly those seeking to explore the chemical space around phenoxybenzamide scaffolds, should prioritize this compound over antiplasmodial or antiviral analogs [2].

Physicochemical and ADME Profiling

With a predicted CLogP of ~3.6 [1], this compound occupies a distinct lipophilicity range within the phenoxybenzamide class. It is well-suited for studies investigating the relationship between lipophilicity, permeability, and metabolic stability in early-stage drug discovery. Its intermediate LogP value makes it a valuable tool for calibrating in silico ADME models and for comparative studies with more lipophilic (e.g., 2,6-dichloro) or more hydrophilic (e.g., nitro-substituted) analogs [2].

Solid-State Chemistry & Crystallography

The structural divergence between the meta-chloro (target compound) and para-chloro isomers [1] provides a unique opportunity for fundamental solid-state chemistry research. Scientists investigating the impact of regioisomerism on crystal packing, polymorphism, and intermolecular interactions can use 3-chloro-N-(2-phenoxyphenyl)benzamide as a model compound to study how subtle changes in substitution pattern influence macroscopic material properties.

Selectivity Profiling in Biochemical Assays

For laboratories conducting kinase selectivity panels or other target-based screens, 3-chloro-N-(2-phenoxyphenyl)benzamide serves as a valuable reference compound. Its inferred selectivity profile, in contrast to the non-selective binding observed with nitro-substituted analogs [2], makes it a useful control for assessing assay specificity and for benchmarking the selectivity of new chemical entities within the phenoxybenzamide class.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Scaffold for kinase inhibitor development (MEK/TRK)
Kinase selectivity and target engagement assays
ADME profiling
Moderate lipophilicity profile
Permeability and metabolic stability studies
Solid-state chemistry
Regioisomer-dependent crystal packing
Polymorphism and intermolecular interaction studies
Biochemical assay selectivity
Inferred kinase selectivity over non-selective nitro analogs
Selectivity panel and off-target screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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